molecular formula C9H8ClNO4S B12916009 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one CAS No. 74668-35-2

3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one

Cat. No.: B12916009
CAS No.: 74668-35-2
M. Wt: 261.68 g/mol
InChI Key: PIBYLCLMAHXLEX-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C9H8ClNO4S and a molecular weight of 261.68 g/mol . It features an oxazolidinone core, a five-membered ring structure that is of significant interest in medicinal chemistry . While the specific biological activity and research applications of this sulfonyl-substituted derivative require further investigation, compounds within the oxazolidinone class are well-known for their potent antibacterial properties . The oxazolidinone pharmacophore is a established synthetic antibacterial template, with derivatives demonstrating activity against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The typical mechanism of action for antibacterial oxazolidinones involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . The unique (4-chlorophenyl)sulfonyl substituent in this compound may offer a valuable point of diversification for researchers exploring new structure-activity relationships, potentially leading to novel antibacterial agents or other pharmacological activities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74668-35-2

Molecular Formula

C9H8ClNO4S

Molecular Weight

261.68 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2

InChI Key

PIBYLCLMAHXLEX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .

Scientific Research Applications

Table 1: Overview of Synthesis Methods

MethodReactantsConditionsYield
Method A4-chlorobenzenesulfonyl chloride + amineRoom temperature, solvent-freeHigh
Method B4-chlorobenzenesulfonyl chloride + carboxylic acidAcidic medium, refluxModerate

The biological activities of 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one have been investigated in various studies. Notably, its antiviral properties have been highlighted in research focusing on its efficacy against viral pathogens.

Antiviral Activity

Research has demonstrated that derivatives of sulfonamide compounds can exhibit significant antiviral activity. For instance, compounds similar to this compound have shown inhibition against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology and crop protection .

Case Study: Antiviral Efficacy

A study published in Molecules reported that certain sulfonamide derivatives exhibited around 50% inhibition of TMV, comparable to established antiviral agents. The study utilized various structural modifications to enhance bioactivity and optimize yield .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antiviral activity. Its structural characteristics make it a candidate for further exploration in the following areas:

1. Antimicrobial Agents
The compound's sulfonamide moiety is known for its antibacterial properties. Research indicates that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

2. Anti-inflammatory Applications
Sulfonamides have been studied for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like arthritis.

3. Cancer Research
Emerging studies suggest that modifications of oxazolidinones can lead to compounds with anticancer properties. The ability to selectively target cancer cells while sparing normal cells is a significant area of interest.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one with analogs based on substituent variations, molecular properties, and reported bioactivities.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Chlorophenylsulfonyl at position 3 C₉H₈ClNO₃S 257.68 Polar sulfonyl group; chiral center
3-[3-(Diethylamino)propyl]-1,3-oxazolidin-2-one 3-(Diethylamino)propyl at position 3 C₁₀H₂₀N₂O₂ 239.70 Basic amino group; chiral
3-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one 4-Chlorophenyl and 4-methylphenoxymethyl groups C₁₈H₁₆ClNO₃ 329.78 Bulky substituent; lipophilic
N-Substituted derivatives (e.g., 7a–q from Scheme 1) Varied N-substituents (alkyl, aryl) Varies 300–450 Tunable solubility and toxicity

Key Observations :

  • Electron Effects: The sulfonyl group in the target compound enhances polarity compared to the amino group in 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one, which may influence solubility and membrane permeability.
  • Steric Effects: Bulky substituents, such as 4-methylphenoxymethyl in the analog from , reduce rotational freedom and may hinder binding to biological targets.
  • Chirality: Both the target compound and 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one possess chiral centers, which can lead to enantiomer-specific bioactivities .

Bioactivity and Toxicity Comparisons

Hemolytic Potential
  • Target Compound: No direct data on hemolysis is available, but its sulfonyl group may reduce toxicity compared to analogs with lipophilic substituents.
  • N-Substituted Derivatives (7a–q) : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) showed lower hemolytic activity (IC₅₀ > 200 µg/mL) than those with alkyl chains, which exhibited moderate toxicity (IC₅₀ ~ 100 µg/mL) .
Enzyme Binding and Selectivity
  • Sulfonyl vs. Sulfanyl Groups : Pyrazole derivatives with sulfanyl groups (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) demonstrated weaker hydrogen bonding compared to sulfonyl-containing compounds, suggesting sulfonyl groups enhance target affinity .
Case Study: Ibipinabant
  • Ibipinabant (C₂₃H₂₀Cl₂N₄O₂S), a cannabinoid receptor antagonist, shares the 4-chlorophenylsulfonyl motif but incorporates a pyrazole core. This highlights the role of the sulfonyl group in improving metabolic stability and receptor interaction .

Research Findings and Implications

Structural Modifications and Bioactivity

  • Ring Hybridization: Hybrid structures combining oxazolidinone with oxadiazole (as in 7a–q) exhibited enhanced antibacterial activity compared to standalone oxazolidinones, likely due to improved target engagement .

Toxicity and Solubility Optimization

  • Polar Groups: The sulfonyl group in the target compound may reduce cytotoxicity compared to analogs with tertiary amines (e.g., 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one), which can disrupt cell membranes .

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class, which has been recognized for antibacterial and anticancer properties. The following sections will detail its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C10H10ClN1O3S\text{C}_{10}\text{H}_{10}\text{ClN}_{1}\text{O}_{3}\text{S}

This structure features a sulfonyl group attached to an oxazolidinone ring, which is crucial for its biological interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of oxazolidinones, this compound showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The mechanism of action is believed to involve inhibition of protein synthesis in bacteria, similar to other oxazolidinones like linezolid .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promising results against multiple cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human prostate cancer cell lines (PC3), it was found that the compound induced significant growth inhibition at concentrations as low as 10 µM, achieving an inhibition rate of approximately 89.2% .

Cell Line IC50 (µM) Inhibition Rate (%)
PC3 (Prostate Cancer)1089.2
MCF7 (Breast Cancer)Not specifiedNot specified
HL-60 (Leukemia)Not specifiedNot specified

The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest in the G1 phase, which was confirmed through flow cytometry analysis .

Enzyme Inhibition

Beyond its antibacterial and anticancer activities, this compound has been evaluated for its enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory effects against acetylcholinesterase, which is crucial for treating neurodegenerative diseases.
  • Urease Inhibition : It also demonstrated significant urease inhibitory activity with IC50 values indicating high potency compared to standard drugs.
Enzyme IC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These findings suggest that this compound may have therapeutic potential beyond its antibacterial and anticancer properties .

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